Magnesium dihydrogen phosphate is synthesized through the reaction of magnesium hydroxide with phosphoric acid, establishing a molar ratio of approximately 1:2 between magnesium and phosphorus. This compound falls under the broader category of magnesium phosphates, which includes various forms such as magnesium hydrogen phosphate and other derivatives. It is often used in baking and food processing due to its properties as a raising agent and stabilizer .
The synthesis of magnesium dihydrogen phosphate involves a two-step process:
This method ensures that the final product retains its desired chemical properties while optimizing production efficiency.
Magnesium dihydrogen phosphate has a unique molecular structure characterized by its diphosphate ions. The molecular formula indicates that each molecule consists of one magnesium ion bonded to two hydrogen ions and two diphosphate groups.
The compound's structure contributes significantly to its solubility and reactivity in various applications, particularly in food science where it acts as an acidulant .
Magnesium dihydrogen phosphate participates in several chemical reactions:
The mechanism of action for magnesium dihydrogen phosphate primarily revolves around its role as an acidifier and leavening agent in baking:
Magnesium dihydrogen phosphate exhibits several notable physical and chemical properties:
These properties make it suitable for various applications, particularly in food processing where controlled solubility and reactivity are critical .
Magnesium dihydrogen phosphate finds applications across multiple fields:
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